![molecular formula C13H15N3 B7575622 4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile](/img/structure/B7575622.png)
4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile, commonly known as BMS-986165, is a small molecule inhibitor of TYK2, which is a member of the JAK family of kinases. BMS-986165 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
BMS-986165 is a selective inhibitor of TYK2, which is a member of the JAK family of kinases. TYK2 plays a key role in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, leading to reduced inflammation and improved disease outcomes.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons, in preclinical models of autoimmune diseases. BMS-986165 has also been shown to reduce the activation and proliferation of immune cells, including T cells and B cells. These effects contribute to the anti-inflammatory and immunomodulatory properties of BMS-986165.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient and practical option for clinical use. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
Future research on BMS-986165 could focus on its potential use in combination with other therapies for autoimmune diseases. Additionally, further studies could investigate the safety and efficacy of BMS-986165 in clinical trials, with a focus on identifying optimal dosing regimens and patient populations. Finally, studies could investigate the potential use of BMS-986165 in other disease indications, such as cancer or viral infections.
Métodos De Síntesis
The synthesis of BMS-986165 involves several steps, including the reaction of 4-bromobenzonitrile with 2-cyanobutan-1-amine to form 4-(2-cyanobutan-1-ylamino)benzonitrile. This intermediate is then reacted with formaldehyde and hydrogen cyanide to produce 4-[(1-cyanobutan-2-ylamino)methyl]benzonitrile.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986165 was shown to reduce skin inflammation and improve skin histology. In a mouse model of lupus, BMS-986165 was shown to reduce autoantibody production and improve kidney function. In a mouse model of inflammatory bowel disease, BMS-986165 was shown to reduce inflammation and improve intestinal histology.
Propiedades
IUPAC Name |
4-[(1-cyanobutan-2-ylamino)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-13(7-8-14)16-10-12-5-3-11(9-15)4-6-12/h3-6,13,16H,2,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSVUFBMUHCWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.